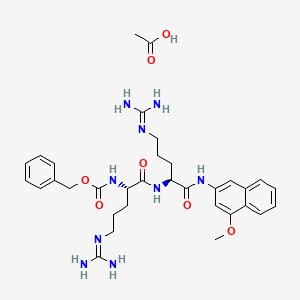

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide

Übersicht

Beschreibung

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Formation of the core structure: This involves the reaction of acetic acid with benzylamine derivatives under controlled conditions.

Introduction of functional groups: The addition of diaminomethylideneamino and methoxynaphthalenyl groups is achieved through a series of substitution reactions.

Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

NA-Cbz-arg-arg 4-methoxy-B-naphthylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthalenyl positions, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Protease Activity Assays

N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide serves as a fluorogenic substrate for various proteases, notably cathepsin B and matrix metalloproteinases (MMPs). The compound is utilized in zymography and enzyme activity assays to quantify protease activity in biological samples.

Table 1: Summary of Proteases Analyzed Using N-Alpha-Cbz-Arg-Arg 4-Methoxy-β-Naphthylamide

| Protease | Application | Reference |

|---|---|---|

| Cathepsin B | Zymography analysis of fecal proteases | |

| MMPs | Determination of enzyme activity | |

| Cysteine Proteases | Inhibition studies in various biological contexts |

Cancer Research

The compound has been investigated for its role in cancer biology, particularly in studying the invasive properties of tumors. Cathepsin B, which is often overexpressed in malignant tumors, can be inhibited using this substrate, thereby providing insights into tumor progression and potential therapeutic targets.

Case Study:

A study demonstrated that using N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide allowed researchers to visualize cathepsin B activity in tumor xenografts, highlighting its potential for imaging tumor invasiveness and assessing therapeutic responses .

Neurodegenerative Diseases

Research has indicated that the inhibition of proteases like cathepsin B may reduce the production of amyloid-beta peptides associated with Alzheimer’s disease. N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide has been explored as a potential therapeutic agent to modulate these pathways.

Table 2: Potential Therapeutic Targets Involving N-Alpha-Cbz-Arg-Arg 4-Methoxy-β-Naphthylamide

| Disease | Mechanism | Potential Application |

|---|---|---|

| Alzheimer's Disease | Inhibition of amyloid-beta production | Neuroprotective strategies |

| Cancer | Modulation of tumor invasion through protease inhibition | Targeted cancer therapies |

Synthesis and Characterization

The synthesis of N-Alpha-Cbz-Arg-Arg 4-methoxy-β-naphthylamide involves standard peptide coupling techniques, followed by purification methods such as HPLC. Characterization is typically performed using NMR and mass spectrometry to confirm structural integrity.

Synthesis Overview:

- Peptide Coupling: Combine protected arginine residues with appropriate coupling agents.

- Purification: Utilize high-performance liquid chromatography to isolate the desired product.

- Characterization: Confirm structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wirkmechanismus

The mechanism of action of acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Benzylamine derivatives: These compounds share the benzylamine core but lack the additional functional groups present in the target compound.

Naphthalenyl derivatives: These compounds contain the naphthalenyl group but do not have the same combination of other functional groups.

Diaminomethylideneamino compounds: These compounds feature the diaminomethylideneamino group but differ in their overall structure and reactivity.

Biologische Aktivität

NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide, a synthetic peptide derivative, has garnered attention in biochemical research due to its potential biological activities, particularly in protease assays and therapeutic applications. This article reviews the biological activity of this compound, highlighting its enzymatic interactions, applications in fluorescence assays, and implications in cancer research.

Chemical Structure

NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide is characterized by the following structural components:

- N-Cbz (Carbobenzyloxy) : A protective group that enhances the stability of the arginine residues.

- Arginine (Arg) : An amino acid known for its role in various biological processes, including protein synthesis and enzyme activation.

- 4-Methoxy-β-naphthylamide : A fluorescent moiety that allows for sensitive detection in assays.

Protease Substrates

NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide has been investigated as a substrate for various proteolytic enzymes. It exhibits significant activity as a substrate for cathepsin B and other cysteine proteases. The hydrolysis of this compound by these enzymes produces measurable fluorescence, making it a useful tool in protease activity assays.

Table 1: Enzymatic Activity of NA-Cbz-Arg-Arg 4-Methoxy-β-Naphthylamide

Fluorescence Assays

The compound's ability to act as a fluorogenic substrate allows for the development of sensitive fluorescence assays to measure protease activity. These assays are crucial for understanding enzyme kinetics and can be applied in clinical diagnostics and cancer research.

Case Study: Urokinase Assay

In a study utilizing NA-Cbz-Gly-Gly-Arg as a substrate, researchers demonstrated that this peptide could detect urokinase levels with high sensitivity. The assay allowed for detection limits as low as 0.5 IU/ml, showcasing the compound's potential in clinical applications where precise measurement of proteolytic activity is necessary .

Implications in Cancer Research

The biological activity of NA-Cbz-Arg-Arg 4-methoxy-β-naphthylamide extends beyond basic enzymatic assays; it plays a role in cancer research by facilitating the study of cathepsin B, which is implicated in tumor progression and metastasis. Understanding the interaction between this compound and cathepsin B can lead to insights into tumor biology and potential therapeutic targets.

Research Findings

Recent studies have indicated that cathepsin B activity correlates with tumor aggressiveness in colorectal cancer. The use of NA-Cbz-Arg-Arg as a substrate has allowed researchers to quantify cathepsin B levels in tissue samples, providing valuable information for prognostic assessments .

Eigenschaften

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N9O5.C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);1H3,(H,3,4)/t24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRYKDUFBVHMQW-DKIIUIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746704 | |

| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-19-4 | |

| Record name | Acetic acid--N~2~-[(benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-Arg-Arg 4-methoxy-β-naphthylamide acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.